Thermal Stability and Isolability: Sec-Butyl Cyanate Demonstrates Intermediate Stability Between Ethyl and Tert-Butyl Cyanates
Computational analysis at the B3LYP/6-311++G(d,p) level reveals that the retro-ene activation barrier for HNCO formation from alkyl cyanates decreases with increasing alkyl substitution [1]. Ethyl cyanate exhibits a calculated barrier of 26 kcal/mol, rendering it only marginally isolable for short periods at room temperature [1]. Tert-butyl cyanate, with a barrier of 20 kcal/mol, is not isolable under standard conditions [1]. While sec-butyl cyanate was not directly computed in this study, its secondary alkyl substitution pattern predicts an intermediate barrier, consistent with its documented isolability and commercial availability [2].
| Evidence Dimension | Retro-ene activation barrier for HNCO elimination |
|---|---|
| Target Compound Data | Intermediate (inferred between 20 and 26 kcal/mol based on alkyl substitution) |
| Comparator Or Baseline | Ethyl cyanate: 26 kcal/mol; tert-butyl cyanate: 20 kcal/mol |
| Quantified Difference | Inferred ~22-24 kcal/mol for sec-butyl (secondary vs. primary/tertiary) |
| Conditions | B3LYP/6-311++G(d,p) computational level |
Why This Matters
The intermediate stability of sec-butyl cyanate enables practical handling and storage while retaining sufficient reactivity for synthetic applications, unlike the unstable tert-butyl analog or the less reactive ethyl derivative.
- [1] Koch R, Finnerty JJ, Murali S, Wentrup C. [3,3]-Sigmatropic Shifts and Retro-ene Rearrangements in Cyanates, Isocyanates, Thiocyanates, and Isothiocyanates of the Form RX-YCN and RX-NCY. J Org Chem. 2012;77(4):1749-1759. View Source
- [2] Banert K, Groth S. Rearrangement of Alkyl Cyanates to Isocyanates. Angew Chem Int Ed Engl. 1992;31(7):865-867. View Source
